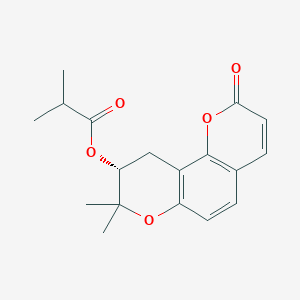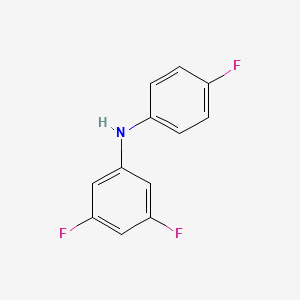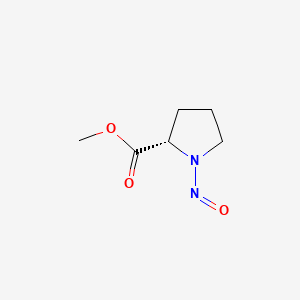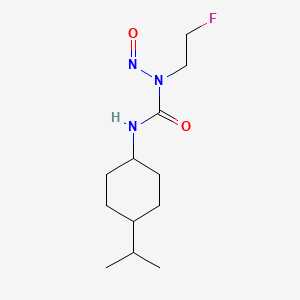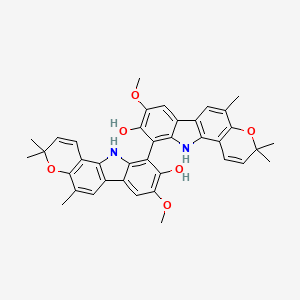
8,8''-Biskoenigine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8,8’'-Biskoenigine is a carbazole alkaloid derived from the plant Murraya koenigii, commonly known as curry leaves. This compound is known for its distinctive chemical structure and potential pharmacological properties. It has garnered interest in various fields of scientific research due to its bioactive nature and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8,8’'-Biskoenigine involves the use of specific elicitors such as methyl jasmonate and salicylic acid to enhance the accumulation of carbazole alkaloids in Murraya koenigii. The methanolic extracts of the treated samples are subjected to UPLC-ESI-QTRAP LC-MS/MS analysis for the separation and quantification of the compound .
Industrial Production Methods: Large-scale production of 8,8’'-Biskoenigine can be achieved by optimizing the concentration and exposure time of elicitors like methyl jasmonate and salicylic acid. This method has shown significant enhancement in the yield of the compound, making it feasible for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions: 8,8’'-Biskoenigine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its bioactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate and hydrogen peroxide are used.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed.
Substitution: Halogenation and nitration reactions are performed using reagents like bromine and nitric acid.
Major Products Formed: The major products formed from these reactions include derivatives with enhanced pharmacological properties, such as increased anti-inflammatory and anticancer activities.
Applications De Recherche Scientifique
8,8’'-Biskoenigine has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other bioactive compounds.
Biology: The compound exhibits significant anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: It has potential therapeutic applications in treating diseases like cancer, diabetes, and neurodegenerative disorders.
Industry: The compound is used in the development of pharmaceuticals and nutraceuticals
Mécanisme D'action
The mechanism of action of 8,8’'-Biskoenigine involves its interaction with specific molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and receptors involved in inflammation, oxidative stress, and cell proliferation. The compound’s ability to inhibit key signaling pathways makes it a promising candidate for therapeutic applications .
Comparaison Avec Des Composés Similaires
Mahanine: Another carbazole alkaloid with similar bioactive properties.
Koenigine: Known for its anti-inflammatory and antimicrobial activities.
Koenimbidine: Exhibits significant antioxidant properties.
Uniqueness: 8,8’'-Biskoenigine stands out due to its unique chemical structure and higher potency in various pharmacological activities. Its ability to modulate multiple biological pathways makes it a versatile compound for research and therapeutic applications .
Propriétés
Formule moléculaire |
C38H36N2O6 |
|---|---|
Poids moléculaire |
616.7 g/mol |
Nom IUPAC |
10-(9-hydroxy-8-methoxy-3,3,5-trimethyl-11H-pyrano[3,2-a]carbazol-10-yl)-8-methoxy-3,3,5-trimethyl-11H-pyrano[3,2-a]carbazol-9-ol |
InChI |
InChI=1S/C38H36N2O6/c1-17-13-21-23-15-25(43-7)33(41)27(31(23)39-29(21)19-9-11-37(3,4)45-35(17)19)28-32-24(16-26(44-8)34(28)42)22-14-18(2)36-20(30(22)40-32)10-12-38(5,6)46-36/h9-16,39-42H,1-8H3 |
Clé InChI |
DQRAEENKHHFBHV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C3=C1OC(C=C3)(C)C)NC4=C(C(=C(C=C24)OC)O)C5=C6C(=CC(=C5O)OC)C7=C(N6)C8=C(C(=C7)C)OC(C=C8)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



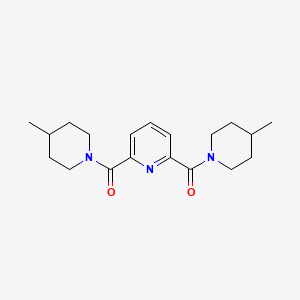
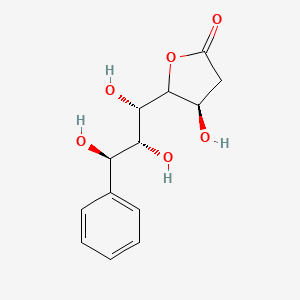
![3,5-Dihydroxy-2-(4-hydroxyphenyl)-8,8-dimethyl-9,10-dihydropyrano[2,3-h]chromen-4-one](/img/structure/B13419650.png)
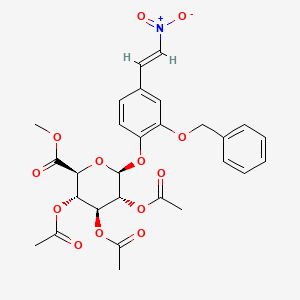
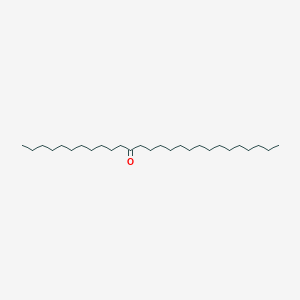
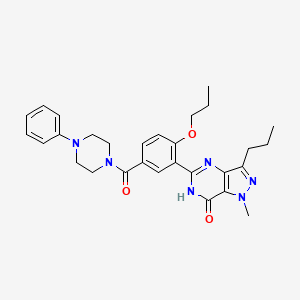
![Benzene,1,2,3,4,5-pentafluoro-6-[(1,2,2-trifluoroethenyl)oxy]-](/img/structure/B13419660.png)
